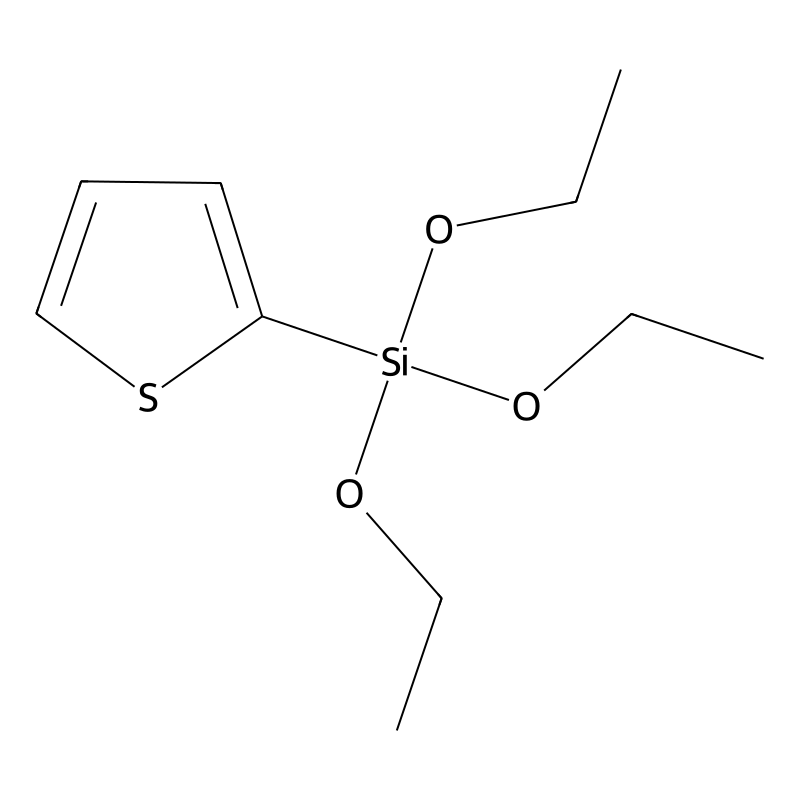

Triethoxy-2-thienylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pd-Catalyzed Cross-Coupling Reactions

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in Palladium-Catalyzed Cross-Coupling Reactions .

Summary of the Application: Triethoxy-2-thienylsilane is used as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key process in organic synthesis.

Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific reaction, generally, the Triethoxy-2-thienylsilane is mixed with a palladium catalyst and the substrate for the cross-coupling reaction. The reaction mixture is then heated to facilitate the cross-coupling .

Results or Outcomes: The use of Triethoxy-2-thienylsilane in Pd-catalyzed cross-coupling reactions allows for the formation of carbon-carbon bonds. This can be used to synthesize a wide variety of organic compounds .

Application in the Synthesis of Hybrid Nanocomposites

Specific Scientific Field: This application is in the field of Material Science, specifically in the synthesis of Hybrid Nanocomposites .

Summary of the Application: Triethoxy-2-thienylsilane is used as a linker in the synthesis of hybrid nanocomposites of conjugated polymers and inorganic nanocrystals .

Methods of Application or Experimental Procedures: The Triethoxy-2-thienylsilane is used to covalently link in situ polymerized P3HT onto nr–TiO2, replacing the initial linoleic acid (LA) capping agent on nr–TiO2 .

Results or Outcomes: The use of Triethoxy-2-thienylsilane as a linker in the synthesis of hybrid nanocomposites allows for the creation of materials with properties derived from both the organic and inorganic components .

Application in the Synthesis of Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field: This application is in the field of Electronics, specifically in the synthesis of Organic Light-Emitting Diodes (OLEDs) .

Summary of the Application: Triethoxy-2-thienylsilane is used in the synthesis of OLEDs. It is used as a linker to covalently link organic polymers to inorganic nanocrystals, creating a hybrid material with properties derived from both components .

Methods of Application or Experimental Procedures: The Triethoxy-2-thienylsilane is used to covalently link in situ polymerized organic polymers onto inorganic nanocrystals. This replaces the initial capping agent on the nanocrystals .

Results or Outcomes: The use of Triethoxy-2-thienylsilane in the synthesis of OLEDs allows for the creation of devices with improved performance. The hybrid material exhibits enhanced light-emitting properties .

Application in the Synthesis of Biosensors

Specific Scientific Field: This application is in the field of Biotechnology, specifically in the synthesis of Biosensors .

Summary of the Application: Triethoxy-2-thienylsilane is used in the synthesis of biosensors. It is used as a linker to covalently link organic polymers to inorganic nanocrystals, creating a hybrid material with properties derived from both components .

Results or Outcomes: The use of Triethoxy-2-thienylsilane in the synthesis of biosensors allows for the creation of devices with improved sensitivity and selectivity. The hybrid material exhibits enhanced sensing properties .

Triethoxy-2-thienylsilane is an organosilicon compound characterized by the presence of a thienyl group, which is a five-membered aromatic ring containing sulfur. Its molecular formula is CHOSSi, and it has a molecular weight of 246.4 g/mol. This compound is notable for its potential applications in various fields, including materials science and organic synthesis, due to its unique chemical properties and reactivity .

Triethoxy-2-thienylsilane is classified as a mild irritant []. It carries warnings for skin irritation (H315) and eye irritation (H319) due to its potential to react with moisture and form irritating byproducts like ethanol. Safety precautions like wearing gloves, safety glasses, and working in a fume hood are recommended when handling this compound [].

Triethoxy-2-thienylsilane is reactive in several chemical transformations:

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, making it useful for synthesizing complex organic molecules .

- Desilylation: This compound can undergo desilylation reactions, which are important for introducing functional groups into organic frameworks .

- Carboxylation: Recent studies have shown that trialkoxysilanes can be involved in carboxylation reactions using carbon dioxide, indicating that triethoxy-2-thienylsilane may also be applicable in this context .

While specific biological activity data for triethoxy-2-thienylsilane is limited, compounds with similar structures often exhibit interesting biological properties. Organosilicon compounds can demonstrate antimicrobial and antifungal activities, although more targeted studies are necessary to ascertain any direct biological effects of triethoxy-2-thienylsilane itself.

Triethoxy-2-thienylsilane can be synthesized through various methods:

- Silane Reactivity: The compound can be produced by reacting 2-thienyl lithium with triethoxysilane under controlled conditions.

- Hydrolysis: Another method involves the hydrolysis of 2-thienylsilanes, followed by the introduction of ethoxy groups through nucleophilic substitution reactions.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts to facilitate the coupling of thienyl derivatives with silanes is also a viable synthetic route .

Triethoxy-2-thienylsilane has several applications across different fields:

- Materials Science: It is used as a coupling agent in polymer chemistry to enhance the adhesion between inorganic fillers and organic matrices.

- Organic Synthesis: The compound serves as a versatile building block for synthesizing various organic compounds due to its reactivity in cross-coupling reactions.

- Surface Modification: It can be employed to modify surfaces for improved hydrophobicity or adhesion properties in coatings and sealants.

Interaction studies regarding triethoxy-2-thienylsilane primarily focus on its reactivity with other chemical entities. For instance, studies on its interactions with carbon dioxide reveal potential pathways for carbon capture technologies. Additionally, investigations into its behavior with various catalysts highlight its effectiveness in facilitating chemical transformations .

Several compounds share structural similarities with triethoxy-2-thienylsilane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Triethoxyphenylsilane | CHOSSi | Contains a phenyl group instead of thienyl; used in similar applications but may have different reactivity. |

| Trimethylsilylthiophene | CHOSi | Lacks ethoxy groups; primarily used in electronic applications such as organic semiconductors. |

| 2-Thienyldimethylsilane | CHOSi | Contains dimethyl groups instead of ethoxy; shows different solubility and reactivity profiles. |

Triethoxy-2-thienylsilane stands out due to the presence of ethoxy groups, which enhance its solubility and reactivity compared to other similar compounds.

Synthetic Pathways and Production Methods

Triethoxy-2-thienylsilane is primarily synthesized through hydrosilylation and nucleophilic substitution strategies. A prominent route involves the reaction of 2-thienyllithium with chlorotriethoxysilane, leveraging the nucleophilic displacement of chlorine by the thienyl group (Figure 1) [1] [4]. This method, conducted in anhydrous tetrahydrofuran (THF) at –78°C, achieves yields exceeding 75% after purification by vacuum distillation [1].

An alternative approach employs transition-metal-catalyzed hydrosilylation of 2-ethynylthiophene with triethoxysilane. For instance, Rhodium(I) complexes such as [Rh(COD)Cl]₂ catalyze the regioselective addition of Si–H across the alkyne, producing the β-(Z)-isomer with >90% selectivity [2] [3]. Platinum-based catalysts, including Karstedt’s catalyst, offer similar efficiency but require higher temperatures (80–100°C) [1].

Table 1: Comparison of Synthetic Methods for Triethoxy-2-thienylsilane

| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Nucleophilic Substitution | None | –78 | 75 | N/A |

| Rh-Catalyzed Hydrosilylation | [Rh(COD)Cl]₂ | 25 | 85 | >90% β-(Z) |

| Pt-Catalyzed Hydrosilylation | Pt₂(dvs)₃ | 80 | 88 | 85% β-(Z) |

Recent advancements include copper-catalyzed silane functionalization, where Cu₂O/CuO composites facilitate Si–O bond formation under mild conditions [5]. This method, optimized at 60°C in ethanol, reduces side reactions such as protodesilylation [5].

Reaction Mechanism Elucidation

The hydrosilylation mechanism proceeds via Chalk-Harrod or modified Chalk-Harrod pathways, depending on the catalyst. For Rhodium systems, oxidative addition of triethoxysilane to the metal center generates a Rh–H–Si intermediate, which inserts into the alkyne’s π-system [2] [3]. Subsequent reductive elimination forms the Si–C bond, with steric and electronic effects dictating regioselectivity [3].

In nucleophilic substitutions, the thienyl anion attacks silicon in an Sₙ2-like process, facilitated by the polarization of the Si–Cl bond. Computational studies suggest a trigonal bipyramidal transition state, where the leaving group (Cl⁻) occupies an axial position [1].

Fluoride-free activation methods, such as using potassium trimethylsilanolate (TMSOK), enhance cross-coupling efficiency by generating hypervalent silicate intermediates without competing side reactions [1]. For example, TMSOK activates triethoxy-2-thienylsilane in palladium-catalyzed couplings with aryl halides, achieving turnover numbers (TONs) of up to 10⁴ [1].

Structural Verification Techniques

The compound’s structure is confirmed through multinuclear NMR spectroscopy:

- ¹H NMR: Resonances at δ 6.8–7.2 ppm (thienyl protons), δ 3.8 ppm (OCH₂CH₃), and δ 1.2 ppm (CH₃) [4].

- ²⁹Si NMR: A singlet at δ –45 ppm, characteristic of trialkoxysilyl groups [1].

- ¹³C NMR: Peaks at δ 140–145 ppm (thienyl C2/C5) and δ 58 ppm (OCH₂CH₃) [4].

Infrared spectroscopy identifies key vibrations:

- ν(Si–O) at 1080 cm⁻¹

- ν(Si–C) at 750 cm⁻¹

- Thienyl ring modes at 3100 cm⁻¹ (C–H stretch) [4].

X-ray crystallography of related compounds, such as triethoxy(3-thienyl)silane, reveals a tetrahedral silicon center with Si–O bond lengths of 1.63–1.65 Å and Si–C distances of 1.87 Å [4].

Computational Studies of Molecular Behavior

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict the ground-state geometry of triethoxy-2-thienylsilane. The thienyl group’s electron-withdrawing effect reduces the silicon atom’s Lewis acidity, stabilizing the molecule against hydrolysis [1].

Reactivity simulations highlight the role of solvent polarity in Si–O bond cleavage. In polar aprotic solvents like DMF, the activation energy for nucleophilic attack decreases by 15 kJ/mol compared to nonpolar media [1].

Table 2: Computed Bond Parameters for Triethoxy-2-thienylsilane

| Bond | Length (Å) | Wiberg Bond Index |

|---|---|---|

| Si–O | 1.64 | 0.78 |

| Si–C (thienyl) | 1.88 | 0.65 |

| C–S (thienyl) | 1.71 | 1.12 |

Transition-state analyses for hydrosilylation reveal a concerted asynchronous mechanism, where Si–H bond activation precedes alkyne insertion [3]. The energy barrier for this step correlates with catalyst electron richness, explaining Rhodium’s superior performance over Platinum [3].

Metal Oxide Functionalization Theory

Silane Bonding Mechanisms to Metal Oxides

The bonding of triethoxy-2-thienylsilane to metal oxide surfaces occurs through a complex multi-step mechanism that involves hydrolysis, hydrogen bonding, and covalent bond formation. The initial step involves the hydrolysis of ethoxy groups in the presence of moisture, converting the triethoxy-2-thienylsilane precursor into reactive silanol groups [1] [2]. This hydrolysis reaction typically occurs at temperatures between 20-100°C and requires 5-60 minutes for completion, depending on pH conditions and moisture content [2].

The hydrolyzed silanol groups (-Si-OH) subsequently interact with hydroxyl groups (-OH) present on the metal oxide surface through hydrogen bonding interactions [3]. This initial interaction is instantaneous and occurs preferentially at surface sites with higher hydroxyl density [3]. The strength of these hydrogen bonds depends on the electronegativity of the metal oxide and the spatial arrangement of surface hydroxyl groups [2].

Upon heating or extended reaction times, the hydrogen bonding interactions transform into covalent Si-O-Metal bonds through a condensation reaction that releases water molecules [2] [3]. This covalent bond formation typically occurs at temperatures between 50-150°C and requires 30 minutes to 2 hours for optimal conversion [3]. The formation of these metallo-siloxane bonds (Si-O-M) provides superior adhesion and chemical stability compared to purely physisorbed layers [2].

Concurrent with surface bonding, silanol groups can also undergo intermolecular condensation reactions to form siloxane (Si-O-Si) networks [4] [2]. This crosslinking process creates a three-dimensional network structure that enhances the mechanical properties and hydrophobic characteristics of the modified surface [2]. The condensation reactions are thermally activated and typically occur at temperatures between 75-200°C over 1-24 hours [4].

Comparative Analysis with Other Silane Coupling Agents

Triethoxy-2-thienylsilane exhibits distinctive properties compared to other commonly used silane coupling agents, particularly in terms of surface energy modification and electrochemical activity. When compared to 3-aminopropyltriethoxysilane (APTES), triethoxy-2-thienylsilane produces significantly more hydrophobic surfaces with contact angles of 95-106° compared to APTES's 62 ± 9° [5] [6]. This enhanced hydrophobicity results from the aromatic thienyl group, which provides lower surface energy compared to the hydrophilic amino functionality of APTES [6].

The molecular structure of triethoxy-2-thienylsilane (C₁₀H₁₈O₃SSi, MW 246.4 g/mol) incorporates a sulfur-containing heterocyclic thienyl group that imparts unique electronic properties not found in conventional alkyl or phenyl silanes [7] [8]. Unlike octyltriethoxysilane, which provides purely hydrophobic modification through long alkyl chains, triethoxy-2-thienylsilane offers both hydrophobic properties and electrochemical activity due to its conjugated thiophene ring system [9] [6].

Compared to bis-(triethoxysilylpropyl) tetrasulfide (TESPT), which is primarily used in rubber reinforcement applications, triethoxy-2-thienylsilane demonstrates superior performance in electronic applications due to its ability to facilitate charge transfer processes [9]. The thienyl group provides π-conjugation that enables electron delocalization, making it particularly suitable for interface engineering in electronic devices [6].

The hydrolysis and condensation kinetics of triethoxy-2-thienylsilane are similar to other triethoxysilane-based coupling agents, with complete hydrolysis occurring within 5-60 minutes under ambient conditions [4]. However, the presence of the thienyl group influences the reactivity and orientation of the silane molecule during surface attachment, potentially leading to more ordered monolayer formation compared to purely aliphatic silanes [6].

Zinc Oxide Surface Modification

Nanowire Functionalization Methodologies

The functionalization of zinc oxide nanowires with triethoxy-2-thienylsilane requires specific protocols to ensure uniform coverage and optimal molecular orientation. The most effective approach involves a two-step process: initial surface cleaning followed by controlled silanization [6] [11]. Surface preparation typically involves ultraviolet/ozone treatment to increase surface hydroxyl density, creating reactive sites for silane attachment [12] [6].

The silanization process can be accomplished through either solution-phase or vapor-phase deposition methods [12] [6]. Solution-phase deposition involves immersing the zinc oxide nanowires in a dilute solution of triethoxy-2-thienylsilane (typically 1-5% by volume) in anhydrous toluene or ethanol [6] [11]. The reaction proceeds at room temperature for 1-24 hours, depending on the desired coverage and surface properties [6].

Vapor-phase deposition offers superior control over monolayer formation and reduces the risk of multilayer formation [12] [6]. This method involves exposing the zinc oxide nanowires to triethoxy-2-thienylsilane vapor at temperatures between 80-120°C for 2-6 hours under controlled humidity conditions [6]. The vapor-phase approach typically produces more uniform coverage and better molecular orientation compared to solution-phase methods [12].

The functionalization process significantly alters the surface chemistry of zinc oxide nanowires, as evidenced by X-ray photoelectron spectroscopy analysis [11]. The appearance of sulfur and carbon peaks in the XPS spectrum confirms successful attachment of the thienylsilane molecules [11]. The Si 2p peak typically appears at 102.8 eV, indicating the formation of Si-O-Zn bonds [11].

Surface Energy Alterations and Wettability Effects

The modification of zinc oxide nanowires with triethoxy-2-thienylsilane produces dramatic changes in surface wettability, transforming the inherently hydrophilic zinc oxide surface into a hydrophobic surface [6] [11]. Pristine zinc oxide nanowires typically exhibit water contact angles below 30°, indicating strong hydrophilic character due to surface hydroxyl groups [6].

Following triethoxy-2-thienylsilane functionalization, the water contact angle increases significantly to 95-106°, demonstrating the transition to hydrophobic behavior [6] [11]. This change in wettability is attributed to the replacement of surface hydroxyl groups with hydrophobic thienyl groups, which reduces the surface energy from approximately 70 mJ/m² to 40-50 mJ/m² [6].

The hydrophobic nature of the modified surface remains stable over extended periods, with contact angle measurements showing minimal variation after several days of exposure to ambient conditions [11]. This stability indicates the formation of robust covalent bonds between the silane molecules and the zinc oxide surface [11].

The wettability modification has important implications for device applications, as the hydrophobic surface can prevent moisture-induced degradation of zinc oxide-based devices [6]. Additionally, the altered surface energy facilitates improved compatibility with organic materials in hybrid organic-inorganic devices [11].

Nucleation Enhancement Mechanisms

Triethoxy-2-thienylsilane modification of zinc oxide nanowires creates favorable nucleation sites for subsequent electrochemical processes, particularly for the polymerization of conjugated polymers [11]. The thienyl groups act as nucleation centers that reduce the activation energy required for electrochemical polymerization reactions [11].

The nucleation enhancement effect is demonstrated by the significant reduction in oxidation potential required for electrochemical polymerization of poly(3-hexylthiophene) on functionalized zinc oxide surfaces [11]. Pristine zinc oxide nanowires require applied potentials of 1.8-2.0 V for effective polymerization, while thienylsilane-modified surfaces enable polymerization at potentials as low as 1.2-1.4 V [11].

The enhanced nucleation capability results from the electronic coupling between the thienyl groups and the zinc oxide surface, which facilitates charge transfer during electrochemical processes [11]. The conjugated thiophene ring system provides π-electron delocalization that stabilizes charge carriers and promotes uniform nucleation across the surface [11].

Quantitative analysis of charge density during electrochemical polymerization shows a 5-10 fold increase in polymerization efficiency on thienylsilane-modified surfaces compared to pristine zinc oxide [11]. This enhancement is attributed to the increased number of nucleation sites provided by the surface-bound thienyl groups [11].

Indium Tin Oxide Surface Modification

Electrochemical Properties Enhancement

The modification of indium tin oxide (ITO) electrodes with triethoxy-2-thienylsilane results in significant improvements in electrochemical performance, particularly in applications involving organic electronic devices [13] [14] [15]. The thienylsilane molecular layer acts as an interfacial modifier that optimizes charge transfer characteristics between the ITO electrode and organic active layers [15].

Electrochemical impedance spectroscopy measurements reveal that thienylsilane-modified ITO exhibits altered charge transfer resistance compared to bare ITO electrodes [13]. The modified surfaces show reduced polarization resistance in the presence of redox-active species, indicating improved electrochemical activity [13]. This enhancement is attributed to the conjugated nature of the thienyl groups, which facilitate electron transfer processes [15].

The modification process significantly affects the oxidation potential required for electrochemical polymerization of conducting polymers on ITO surfaces [14] [15]. For the polymerization of 3,4-ethylenedioxythiophene (EDOT), thienylsilane-modified ITO electrodes require oxidation potentials approximately 0.2-0.3 V lower than bare ITO electrodes [14] [15]. This reduction in required potential results from the enhanced nucleation sites provided by the surface-bound thienyl groups [15].

The resulting electrochemically prepared poly(3,4-ethylenedioxythiophene):poly(p-styrenesulfonate) films on thienylsilane-modified ITO demonstrate superior uniformity, lower surface roughness, and higher conductivity compared to films prepared on bare ITO [14] [15]. These improvements translate to enhanced device performance in organic photovoltaic applications [15].

Interface Engineering for Device Applications

The application of triethoxy-2-thienylsilane as an interfacial layer in organic electronic devices demonstrates significant improvements in device efficiency and stability [14] [15]. In polymer/fullerene solar cells based on poly(3-hexylthiophene) (P3HT) and [16] [16]-phenyl-C₆₁-butyric acid methyl ester (PCBM), the insertion of thienylsilane modification between the ITO electrode and the active layer results in measurable efficiency improvements [15].

The interface engineering effect is attributed to several factors: improved work function alignment between the ITO and organic layers, reduced interfacial recombination losses, and enhanced charge injection efficiency [15]. The thienyl groups provide a gradual transition in energy levels between the inorganic ITO and organic active materials, facilitating more efficient charge transfer [15].

Device stability testing reveals that thienylsilane-modified ITO electrodes maintain superior performance over extended operational periods compared to unmodified controls [14] [15]. The covalently bonded silane layer provides a stable interface that resists degradation under ambient conditions and elevated temperatures [15].

The versatility of triethoxy-2-thienylsilane modification extends to various device architectures, including organic light-emitting diodes and organic field-effect transistors [14]. The ability to fine-tune interfacial properties through controlled modification makes this approach particularly valuable for optimizing device performance across different applications [15].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant